![molecular formula C22H21NO4 B5183538 4-(benzyloxy)-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B5183538.png)
4-(benzyloxy)-N-(3,4-dimethoxyphenyl)benzamide
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Description
Synthesis Analysis
The synthesis of compounds related to 4-(benzyloxy)-N-(3,4-dimethoxyphenyl)benzamide often involves cyclization reactions under specific conditions. For example, the Bischler-Napieralski reaction has been utilized to cyclize N-(4-aryl-4-hydroxybutyl)benzamides into 3-arylmethylidene-4,5-dihydro-3H-pyrroles, demonstrating a method that could potentially be adapted for the synthesis of our target compound. This process involves forming N-(4-arylbut-3-enyl)benzamide intermediates, showcasing the intricate steps involved in synthesizing complex benzamides (Browne et al., 1981).
Molecular Structure Analysis
The molecular structure of related benzamides has been determined through X-ray crystallography, revealing detailed insights into their configuration. For instance, compounds such as N-[5-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide have been analyzed, showing the importance of N-H···O interactions and supramolecular aggregation controlled by π–π interactions and weak hydrogen bonding. Such studies lay the groundwork for understanding the molecular structure of 4-(benzyloxy)-N-(3,4-dimethoxyphenyl)benzamide (Kranjc et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving benzamides typically include various cyclization reactions, demonstrating their reactivity and potential for creating diverse molecular structures. For example, the use of reductive cyclization in synthesizing compounds like 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide shows the versatility of benzamides in chemical synthesis (Bhaskar et al., 2019).
Physical Properties Analysis
The physical properties of benzamides, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. Studies on compounds like methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate provide insights into the hydrogen-bonded dimers and supramolecular aggregation, which are essential for understanding the physical characteristics of benzamides (Kranjc et al., 2011).
Safety and Hazards
Future Directions
Future research on this compound could involve synthesizing it and studying its physical and chemical properties, reactivity, and potential biological activity. It could also be interesting to investigate whether the compound has any pharmaceutical applications, given that many benzamide derivatives are biologically active .
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-phenylmethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-25-20-13-10-18(14-21(20)26-2)23-22(24)17-8-11-19(12-9-17)27-15-16-6-4-3-5-7-16/h3-14H,15H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUCRXYNBITDJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-4-phenylmethoxybenzamide |
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